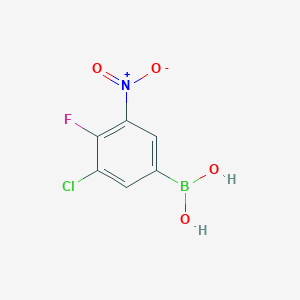
4-Ethyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrazine or catalytic hydrogenation.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Fluoroquinoline
- 2-Trifluoromethyl-4-aminoquinoline
Comparison: 4-Ethyl-2-(trifluoromethyl)quinoline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other fluorinated quinolines .
Eigenschaften
Molekularformel |
C12H10F3N |
|---|---|
Molekulargewicht |
225.21 g/mol |
IUPAC-Name |
4-ethyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-7-11(12(13,14)15)16-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
AMMQGJCBZJJAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC2=CC=CC=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















